molecular formula C15H24N2O3 B6700019 Ethyl 1-(but-2-ynylcarbamoyl)-3-propan-2-ylpyrrolidine-3-carboxylate

Ethyl 1-(but-2-ynylcarbamoyl)-3-propan-2-ylpyrrolidine-3-carboxylate

Cat. No.: B6700019
M. Wt: 280.36 g/mol
InChI Key: SPEGPZXFENMHBM-UHFFFAOYSA-N
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Description

Ethyl 1-(but-2-ynylcarbamoyl)-3-propan-2-ylpyrrolidine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, which is a five-membered ring containing nitrogen, and is substituted with an ethyl ester, a but-2-ynylcarbamoyl group, and a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(but-2-ynylcarbamoyl)-3-propan-2-ylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the but-2-ynylcarbamoyl group through a nucleophilic substitution reaction. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of organic solvents like ethanol and catalysts such as sodium ethylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for monitoring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(but-2-ynylcarbamoyl)-3-propan-2-ylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium ethylate in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(but-2-ynylcarbamoyl)-3-propan-2-ylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(but-2-ynylcarbamoyl)-3-propan-2-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(but-2-ynylcarbamoyl)-3-propan-2-ylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-(but-2-ynylcarbamoyl)-3-propan-2-ylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-7-9-16-14(19)17-10-8-15(11-17,12(3)4)13(18)20-6-2/h12H,6,8-11H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEGPZXFENMHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)C(=O)NCC#CC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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